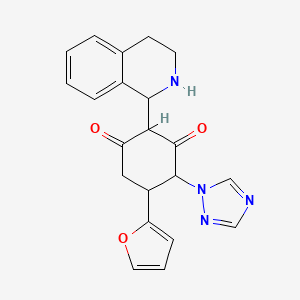

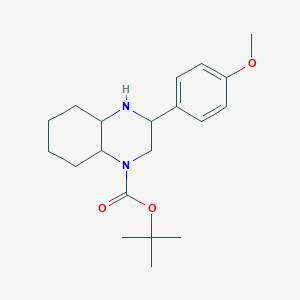

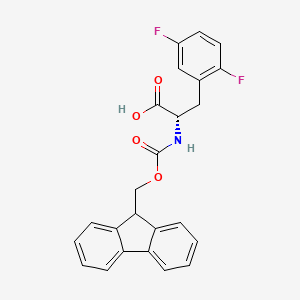

Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate

Overview

Description

Synthesis Analysis

While the exact synthesis of “Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate” is not available, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized . The synthesis of these compounds involved the use of N-Boc piperazine as a building block .Scientific Research Applications

Antioxidant Effects and Carcinogenesis Prevention

Several studies have focused on the antioxidant properties of tert-butyl-4-hydroxyanisole (BHA) and related compounds, observing their potential in inhibiting carcinogenesis. For instance, antioxidants like ethoxyquin and 2(3)-tert-butyl-4-hydroxyanisole have been noted to inhibit hepatic tumorigenesis in rats fed with ciprofibrate, a peroxisome proliferator, indicating their potential in scavenging active oxygen species and retarding neoplasia (Rao, Lalwani, Watanabe, & Reddy, 1984). Furthermore, the inhibitory effects of phenolic compounds on benzo(a)pyrene-induced neoplasia in mice have been documented, highlighting the importance of evaluating the role of these compounds in response to exposure to chemical carcinogens (Wattenberg, Coccia, & Lam, 1980).

Metabolic Pathways and Toxicity Studies

Studies have also explored the metabolism of tert-butylhydroquinone (TBHQ) and its role in promoting kidney and bladder carcinogenesis in rats. The formation of sulfur-containing metabolites, which could play a role in the toxicity of TBHQ to kidney and bladder, has been a particular focus (Peters, Lau, Dulik, Murphy, van Ommen, & van Bladeren, 1996). Additionally, the relationship between reactive oxygen/free radical species and tumor promotion has been investigated, revealing an inhibition of tumor-induced ornithine decarboxylase activity by lipophilic phenolic antioxidants, suggesting a role for reactive oxygen and/or free radical species in tumor promotion (Kozumbo, Seed, & Kensler, 1983).

Cardioprotective Actions

Some studies have highlighted the potential cardioprotective actions of tert-butylhydroquinone (TBHQ). For instance, TBHQ has been shown to activate Akt in myocardium, suppress apoptosis, and ameliorate pressure overload-induced cardiac dysfunction. This suggests that TBHQ treatment might represent a novel strategy for timely activation of the cytoprotective Akt pathway in stressed myocardium (Zhang et al., 2015).

properties

IUPAC Name |

tert-butyl 3-(4-methoxyphenyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-20(2,3)25-19(23)22-13-17(14-9-11-15(24-4)12-10-14)21-16-7-5-6-8-18(16)22/h9-12,16-18,21H,5-8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORASFJUSJVJPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(NC2C1CCCC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3070646.png)

![3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid](/img/structure/B3070662.png)

![2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol](/img/structure/B3070666.png)

methanone](/img/structure/B3070672.png)

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3070683.png)

![3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol](/img/structure/B3070688.png)

![Hexakis[(trimethylsilyl)ethynyl]benzene](/img/structure/B3070695.png)